6-Fluoro-3,4-dihydronaphthalen-2(1H)-one
Overview
Description
6-Fluoro-3,4-dihydronaphthalen-2(1H)-one is a useful research compound. Its molecular formula is C10H9FO and its molecular weight is 164.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that fluorinated heterocycles, which include 6-fluoro-2-tetralone, are key components of many marketed drugs, including 20% of anticancer and antibiotic drugs .
Mode of Action
It’s known that the introduction of electron-withdrawing fluorine substituent at certain positions of similar compounds can significantly affect their activity .
Biochemical Pathways
It’s known that fluorinated heterocycles can have significant in vivo and in vitro anticancer and antimicrobial activities .
Result of Action
It’s known that some fluorinated heterocycles can show promising safety index via their reduced cytotoxicity in non-cancerous cell lines .
Biological Activity
6-Fluoro-3,4-dihydronaphthalen-2(1H)-one (CAS No. 29419-14-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
This compound exhibits a variety of biochemical properties that make it a subject of interest in pharmacological research. It is known to interact with several enzymes and proteins, influencing various biological pathways. Its structure allows for interactions that may result in enzyme inhibition or activation, particularly in cancer-related pathways.
Cellular Effects
Research indicates that this compound can significantly affect cellular processes:
- Proliferation and Apoptosis : Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer) through apoptosis induction.
- Cell Signaling : It modulates key signaling pathways involved in cell growth and survival, including those mediated by the Epidermal Growth Factor Receptor (EGFR) .
The mechanism through which this compound exerts its effects involves:
- Binding Affinity : The compound binds to specific targets within the cell, which may lead to the inhibition of critical pathways involved in tumor growth.
- EGFR Inhibition : Preliminary studies suggest that it may inhibit EGFR activity, a common target in cancer therapy. The compound's derivatives have shown promising results in inhibiting EGFR with IC50 values indicating potent activity compared to established drugs like erlotinib .
Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Cytotoxic Activity Against Cancer Cell Lines
These findings indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Anticancer Activity : A study focused on the anticancer properties of naphthalene derivatives found that compounds similar to this compound displayed selective cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
- In Vivo Studies : Animal model studies have demonstrated that administration of this compound at varying doses resulted in significant tumor reduction without severe toxicity . These results support further investigation into its therapeutic window and dosage optimization.
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXOEISLPMFMBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951945 | |
Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29419-14-5 | |
Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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